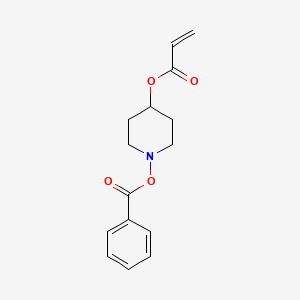
4-(Acryloyloxy)piperidin-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acryloyloxy)piperidin-1-yl benzoate is a chemical compound with the molecular formula C15H17NO4 It is a derivative of piperidine, a six-membered heterocyclic amine, and features both acryloyloxy and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acryloyloxy)piperidin-1-yl benzoate typically involves the esterification of piperidin-1-yl benzoate with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Acryloyloxy)piperidin-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acryloyloxy group to other functional groups.
Substitution: The benzoate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(Acryloyloxy)piperidin-1-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Acryloyloxy)piperidin-1-yl benzoate involves its interaction with molecular targets and pathways. The acryloyloxy group can participate in polymerization reactions, while the piperidine ring can interact with biological receptors or enzymes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidin-1-yl benzoate: Lacks the acryloyloxy group but shares the piperidine and benzoate moieties.
Acryloyloxy derivatives: Compounds with similar acryloyloxy groups but different core structures.
Uniqueness
4-(Acryloyloxy)piperidin-1-yl benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both acryloyloxy and benzoate groups allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(4-prop-2-enoyloxypiperidin-1-yl) benzoate |
InChI |
InChI=1S/C15H17NO4/c1-2-14(17)19-13-8-10-16(11-9-13)20-15(18)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
InChI Key |
CEJZSVAKOAKVOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1CCN(CC1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


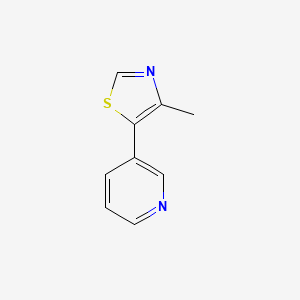
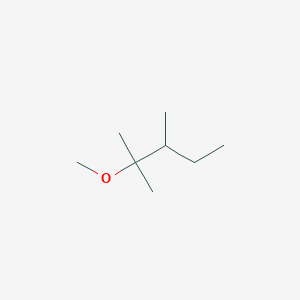
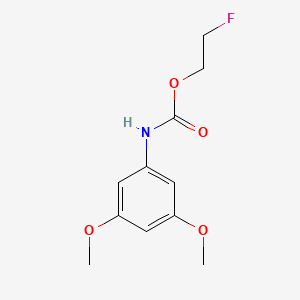
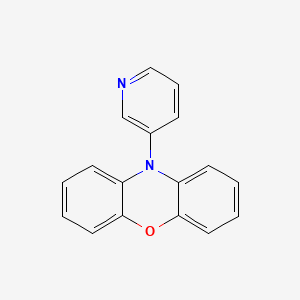
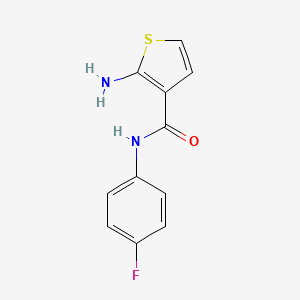


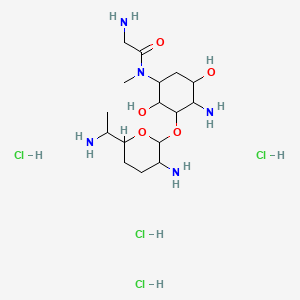

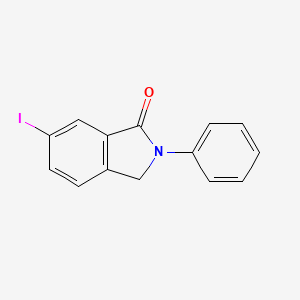
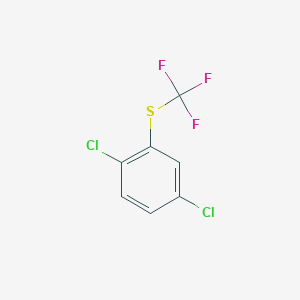

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)
